molecular formula C11H7F15KNO4S B13421146 Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt CAS No. 67584-62-7

Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt

Cat. No.: B13421146
CAS No.: 67584-62-7
M. Wt: 573.32 g/mol
InChI Key: PVNCAZFPZMEICM-UHFFFAOYSA-M
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Description

Potassium N-ethyl-n-[(pentadecafluoroheptyl)sulfonyl]glycinate is a chemical compound with the molecular formula C11H7F15KNO4S and a molecular weight of 573.317 g/mol . This compound is known for its unique properties due to the presence of a long perfluorinated alkyl chain, which imparts significant hydrophobic and lipophobic characteristics. It is often used as a surfactant and has applications in various industrial and scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium N-ethyl-n-[(pentadecafluoroheptyl)sulfonyl]glycinate typically involves the reaction of N-ethylglycine with pentadecafluoroheptyl sulfonyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium N-ethyl-n-[(pentadecafluoroheptyl)sulfonyl]glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of Potassium N-ethyl-n-[(pentadecafluoroheptyl)sulfonyl]glycinate involves its interaction with various molecular targets and pathways. The compound’s perfluorinated alkyl chain allows it to interact with hydrophobic regions of proteins and membranes, altering their structure and function. This can lead to changes in membrane permeability, protein folding, and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • Potassium N-ethyl-n-[(heptadecafluorooctyl)sulfonyl]glycinate
  • Potassium N-ethyl-n-[(tridecafluorohexyl)sulfonyl]glycinate
  • Potassium N-ethyl-n-[(nonafluorobutyl)sulfonyl]glycinate

Uniqueness

Potassium N-ethyl-n-[(pentadecafluoroheptyl)sulfonyl]glycinate is unique due to its specific perfluorinated alkyl chain length, which imparts distinct hydrophobic and lipophobic properties. This makes it particularly effective as a surfactant and in applications requiring high chemical stability and resistance to degradation .

Properties

CAS No.

67584-62-7

Molecular Formula

C11H7F15KNO4S

Molecular Weight

573.32 g/mol

IUPAC Name

potassium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]acetate

InChI

InChI=1S/C11H8F15NO4S.K/c1-2-27(3-4(28)29)32(30,31)11(25,26)9(20,21)7(16,17)5(12,13)6(14,15)8(18,19)10(22,23)24;/h2-3H2,1H3,(H,28,29);/q;+1/p-1

InChI Key

PVNCAZFPZMEICM-UHFFFAOYSA-M

Canonical SMILES

CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+]

Origin of Product

United States

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